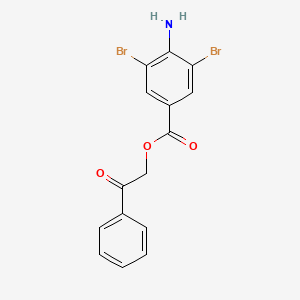
2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate is a chemical compound with the molecular formula C15H11Br2NO3 and a molecular weight of 413.06 g/mol . This compound is characterized by the presence of a phenylethyl group, an amino group, and two bromine atoms attached to a benzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate typically involves the esterification of 4-amino-3,5-dibromobenzoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation and Reduction Reactions: The phenylethyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Derivatives with different functional groups replacing the bromine atoms.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its brominated aromatic structure may enable it to interact with DNA or proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 4-amino-3,5-dichlorobenzoate
- 2-Oxo-2-phenylethyl 4-amino-3,5-difluorobenzoate
- 2-Oxo-2-phenylethyl 4-amino-3,5-diiodobenzoate
Uniqueness
2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, or iodo analogs. The bromine atoms can participate in specific interactions, making this compound valuable in various research applications .
Properties
Molecular Formula |
C15H11Br2NO3 |
|---|---|
Molecular Weight |
413.06 g/mol |
IUPAC Name |
phenacyl 4-amino-3,5-dibromobenzoate |
InChI |
InChI=1S/C15H11Br2NO3/c16-11-6-10(7-12(17)14(11)18)15(20)21-8-13(19)9-4-2-1-3-5-9/h1-7H,8,18H2 |
InChI Key |
BFPLJDBTUHFTKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C(=C2)Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















